The 1,3-benzodioxole moiety is a common structural feature found in numerous natural products and synthetic compounds exhibiting diverse biological activities []. Its presence often contributes to favorable pharmacological properties, including enhanced binding affinity to target proteins and improved metabolic stability.
Benzamide derivatives with various substituents have been extensively studied for their diverse pharmacological activities [, , , , , , , , , , , , , ]. These compounds exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antitumor, and antiviral activities. The specific activity and potency of a benzamide derivative depend on the nature and position of the substituents on the benzene ring and the amide nitrogen.
One study describes the discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor containing a 1,3-benzodioxole moiety []. This compound demonstrated favorable pharmacokinetic properties and significant antitumor effects in multiple human cancer xenograft models, leading to its selection as a clinical candidate.
A study investigated the biochemical and pharmacological properties of SSR240612, a nonpeptide antagonist of the bradykinin B1 receptor, which contains a 1,3-benzodioxole moiety in its structure [, ]. This compound exhibited high affinity for the B1 receptor and potent antagonist activity in various in vitro and in vivo models of inflammation and pain.
Research on CFTR modulators has led to the development of novel picolinamide-based compounds with nanomolar potency in cellular assays []. These compounds are structurally distinct from N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide but highlight the ongoing efforts to identify effective therapies for cystic fibrosis.
Several studies highlight the role of chemokine receptor antagonists, particularly those targeting CCR2, in various inflammatory and pain conditions [, ]. One study reported that INCB3344, a CCR2 antagonist containing a 1,3-benzodioxole moiety, effectively blocked CCL2-induced increases in Nav1.8 sodium channel activity in primary sensory neurons []. This finding suggests a potential therapeutic application for INCB3344 in treating chronic pain conditions.
[1] Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor.
[2] SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride], a New Nonpeptide Antagonist of the Bradykinin B1 Receptor: Biochemical and Pharmacological
[3] 3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile
[4] A comparison of the supramolecular structures of 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one.
[5] Polarized molecular-electronic structures and supramolecular aggregation in 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones.
[6] Hexahydrofuro[2,3-b]furan-3-yl-n-{3-[(1,3-benzodioxol-5- yl- sulfonyl)(isobu tyl)amino]-1-benzyl-2-hydroxypropyl}carbamate, pharmaceutical composition based on thereof, methods for inhibition and method for treatment
[7] 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone: a sheet built by pi-stacking of hydrogen-bonded chains of rings.
[8] Nitazoxanide, tizoxanide and a new analogue [4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide; NTB] inhibit the growth of kinetoplastid parasites (Trypanosoma cruzi and Leishmania mexicana) in vitro.
[9] Characterization of Nociceptin / Orphanin FQ-Induced Pain Responses by the Novel Receptor Antagonist N-( 4-Amino-2-methylquinolin-6-yl )-2-( 4-ethylphenoxymethyl ) Benzamide
[10] Comparative studies of the Pschorr reaction in the pyrazole series. Access to the new dibenzo(e,g)pyrazolo(1,5-a)(1,3)diazocine system of pharmaceutical interest
[11] Orthoamide und Iminiumsalze, CVIII. Umsetzungen von Orthoamiden der Alkincarbonsäuren mit CH/NH-aciden, tautomeriefähigen Verbindungen
[12] Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole
[13] Novel picolinamide-based cystic fibrosis transmembrane regulator modulators: evaluation of WO2013038373, WO2013038376, WO2013038381, WO2013038386 and WO2013038390
[14] Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated
[15] Synthesis and molecular docking and of new 1,2,3-triazole carbohydrates with COVID-19 proteins.
[16] Synthesis of thiazolo[3,2-a]pyridines via an unusual Mannich-type cyclization
[17] Multiple Binding Sites for Small-Molecule Antagonists at the CC Chemokine Receptor 2
[18] CCL2 Released from Neuronal Synaptic Vesicles in the Spinal Cord Is a Major Mediator of Local Inflammation and Pain after Peripheral Nerve Injury
[19] The new compounds, the use of and getting them
[20] Salicylamide derivatives related to medroxalol with alpha- and beta-adrenergic antagonist and antihypertension activity.
[21] Modulation of Silent and Constitutively Active Nociceptin/Orphanin FQ Receptors by Potent Receptor Antagonists and Na+ Ions in Rat Sympathetic Neurons
[22] (2 R , 6 S )-2 , 6-dimethylpiperidinyl ] methyl } phenyl )-N-isopropyl-N-methylpropanamide Hydrochloride ] , a New Nonpeptide Antagonist of the Bradykinin B 1 Receptor : Biochemical and Pharmacological Characterization
[23] The Chemokine CCL2 Increases Nav1.8 Sodium Channel Activity in Primary Sensory Neurons through a Gβγ-Dependent Mechanism
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2